what is the molecular structure of N-Methyl-D3-caprolactam
what is the molecular structure of N-Methyl-D3-caprolactam
An In-Depth Technical Guide to N-Methyl-D3-caprolactam: Structure, Synthesis, and Application as a Mass Spectrometric Internal Standard
Executive Summary
This guide provides a comprehensive technical overview of N-Methyl-D3-caprolactam, a stable isotope-labeled (SIL) derivative of N-Methyl-caprolactam. We will dissect its molecular architecture, focusing on the precise placement of the deuterium labels that define its utility. The primary application of this molecule is as a high-fidelity internal standard for quantitative mass spectrometry-based bioanalysis. Its design and function are rooted in the principle that an ideal internal standard should share near-identical physicochemical properties with the analyte of interest, thereby ensuring the highest possible accuracy and precision in complex analytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who rely on robust quantitative methods.
Part 1: Molecular Structure and Physicochemical Properties
The N-Methyl-caprolactam Core Structure
The foundational molecule, N-Methyl-caprolactam, is a derivative of ε-caprolactam.[1] Structurally, it is a cyclic amide (lactam) featuring a seven-membered azepan-2-one ring.[2] A methyl group is covalently bonded to the nitrogen atom, distinguishing it from its parent compound, caprolactam, which is the monomer for Nylon 6.[1][3] This N-methylation significantly alters its chemical properties, making it a distinct molecular entity.
Isotopic Labeling: The Defining Feature
N-Methyl-D3-caprolactam is distinguished by the substitution of three hydrogen atoms with their stable isotope, deuterium (²H or D), on the N-methyl group.[4] This specific placement is critical; the deuterium atoms are located on a non-exchangeable position, meaning they will not be lost or replaced by protons from solvents or the biological matrix under typical experimental conditions.[5] The resulting mass increase of three daltons provides a clear mass spectrometric distinction from the unlabeled analyte while preserving nearly identical chromatographic retention times, extraction efficiencies, and ionization responses.[6][7]
Chemical and Physical Data
Quantitative data for both the unlabeled and deuterium-labeled compounds are summarized below for direct comparison.
| Property | N-Methyl-caprolactam (Unlabeled) | N-Methyl-D3-caprolactam (Labeled) |
| IUPAC Name | 1-methylazepan-2-one[2] | 1-(trideuteriomethyl)azepan-2-one[4] |
| Synonyms | Hexahydro-1-methyl-2H-azepin-2-one[8] | Hexahydro-1-(methyl-d3)-2H-azepin-2-one[4] |
| CAS Number | 2556-73-2[2][8][9] | 203645-60-7[4][10] |
| Molecular Formula | C₇H₁₃NO[2][9][11] | C₇D₃H₁₀NO[4] |
| Molecular Weight | 127.18 g/mol [2][8] | 130.20 g/mol [4][10] |
| InChI | 1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3[2][8] | 1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3/i1D3[4] |
| SMILES | CN1CCCCCC1=O[2][8] | [2H]C([2H])([2H])N1CCCCCC1=O[4] |
Molecular Structure Visualization
The diagram below illustrates the molecular structure of N-Methyl-D3-caprolactam, explicitly showing the position of the three deuterium atoms on the N-methyl group.
Caption: Molecular structure of N-Methyl-D3-caprolactam.
Part 2: The Scientific Rationale for Use in Quantitative Bioanalysis
The Imperative for Internal Standards in LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering exceptional sensitivity and selectivity.[12] However, the accuracy of quantification can be compromised by variability introduced at multiple stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[13] An internal standard (IS) is a compound of known quantity added to every sample, calibrator, and quality control, which allows for the correction of these variations.[13] Specifically, it compensates for analyte loss during extraction and mitigates the "matrix effect," where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte.[7][13]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
While structurally analogous compounds can be used as internal standards, Stable Isotope-Labeled (SIL) versions of the analyte are widely considered the "gold standard".[6][13] SIL standards, such as N-Methyl-D3-caprolactam, have nearly identical chemical and physical properties to their unlabeled counterparts.[5] This congruency ensures that the SIL-IS and the analyte behave in the same manner during:
-
Sample Extraction: They exhibit the same recovery from complex matrices.
-
Chromatography: They co-elute, or elute very closely, from the LC column.
-
Ionization: They experience the same degree of ion suppression or enhancement from the matrix.[13]
By using the ratio of the analyte's response to the IS's response for quantification, variations are effectively normalized, leading to superior accuracy, precision, and method robustness.[5]
Typical Bioanalytical Workflow with an SIL Internal Standard
The following diagram illustrates a standard workflow for quantitative bioanalysis, highlighting the critical step where the SIL internal standard is introduced.
Caption: Standard LC-MS bioanalytical workflow.
Part 3: Synthesis and Quality Characterization
Synthesis of the Unlabeled N-Methyl-caprolactam
The industrial synthesis of the parent compound, ε-caprolactam, is a well-established process, often starting from cyclohexane or phenol.[14][15] Cyclohexanone is a key intermediate, which is converted to cyclohexanone oxime and then undergoes a Beckmann rearrangement to form caprolactam.[15] Subsequent N-methylation can be achieved via several organic synthesis routes. For instance, N-methylcaprolactam has been observed as a product in the high-temperature reaction of methyl 6-aminocaproate.[16]
Synthetic Strategy for Isotopic Labeling
The most direct and reliable method for producing N-Methyl-D3-caprolactam is through de novo synthesis using an isotopically enriched building block.[5] This strategy involves the N-methylation of ε-caprolactam using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate. This approach ensures the precise and stable incorporation of the deuterium atoms at the desired position.
Quality Control and Characterization
The validation of N-Methyl-D3-caprolactam as an internal standard requires rigorous quality control.
-
Mass Spectrometry (MS): This is the primary technique to confirm the correct mass shift. High-resolution MS is used to verify the elemental composition and confirm the incorporation of three deuterium atoms by observing the molecular weight of approximately 130.20 g/mol .[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the absence of a signal in the N-methyl region, verifying the location of the deuterium labels. ¹³C NMR can also be used to confirm the overall carbon skeleton.
-
Purity Assessment: Both chemical purity (typically >98%) and isotopic purity (e.g., 99 atom % D) are critical.[4][10] High isotopic purity is necessary to ensure that the contribution from any unlabeled species in the internal standard solution is negligible and does not interfere with the quantification of the analyte at the lower limit of quantitation.[5]
Part 4: Experimental Protocol Example
This section provides a representative, step-by-step protocol for the quantification of N-Methyl-caprolactam in human plasma using N-Methyl-D3-caprolactam as an internal standard.
4.1. Objective: To develop and validate a robust LC-MS/MS method for the quantification of N-Methyl-caprolactam in human plasma.
4.2. Materials:
-
Analyte: N-Methyl-caprolactam
-
Internal Standard: N-Methyl-D3-caprolactam
-
Matrix: Blank human plasma
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
4.3. Preparation of Stock Solutions, Calibration Standards, and QCs:
-
Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.
-
Create a series of working solutions of the analyte by serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL).
-
Prepare calibration standards by spiking appropriate amounts of analyte working solutions into blank human plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
4.4. Sample Extraction Protocol (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes (except matrix blanks) and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
4.5. LC-MS/MS Instrumental Conditions:
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Q1: 128.1 -> Q3: 86.1 (Example) |
| MRM Transition (IS) | Q1: 131.1 -> Q3: 89.1 (Example) |
4.6. Data Analysis and Quantification: The concentration of N-Methyl-caprolactam in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve using a weighted (1/x²) linear regression.
Conclusion
N-Methyl-D3-caprolactam is a meticulously designed analytical tool, not merely a chemical substance. Its value lies in the strategic incorporation of stable isotopes into the core structure of N-Methyl-caprolactam, creating an ideal internal standard for quantitative mass spectrometry. By mirroring the behavior of the analyte throughout the analytical process, it enables researchers to achieve the high levels of accuracy and precision required in regulated bioanalysis and advanced research, reinforcing the integrity and reliability of pharmacokinetic, toxicokinetic, and metabolic studies.
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